Home > Products > Screening Compounds P16659 > SUVN-502 dimesylate
SUVN-502 dimesylate - 1791396-46-7

SUVN-502 dimesylate

Catalog Number: EVT-505537
CAS Number: 1791396-46-7
Molecular Formula: C23H32BrN3O9S3
Molecular Weight: 670.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SUVN-502 dimesylate, also known as Masupirdine, is a novel compound developed by Suven Life Sciences Ltd. It functions primarily as a selective antagonist of the serotonin 6 receptor, which is predominantly expressed in the brain. This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease, particularly in addressing cognitive deficits and neuropsychiatric symptoms associated with the condition. The compound is administered orally and has shown promise in enhancing cholinergic and glutamatergic signaling pathways, which are crucial for cognitive function .

Source and Classification

SUVN-502 dimesylate is classified as a small molecule drug targeting neurotransmitter systems. It was developed through a series of pharmacological evaluations that demonstrated its selectivity and potency at the serotonin 6 receptor, with a high affinity (Ki = 2.04 nM) and significant selectivity over various other target sites . The compound has undergone multiple phases of clinical trials, including Phase 2 and Phase 3 studies, to assess its efficacy and safety in patients with moderate Alzheimer's disease .

Synthesis Analysis

The synthesis of SUVN-502 dimesylate involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Key reactions include sulfonylation, methylation, and indole formation to construct the core structure of SUVN-502.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for clinical use.

The detailed synthesis methods are proprietary but involve standard laboratory practices such as refluxing, stirring under inert atmospheres, and using solvents like dichloromethane or dimethylformamide .

Molecular Structure Analysis

The molecular structure of SUVN-502 dimesylate can be described as follows:

  • Molecular Formula: C₁₈H₂₃BrN₂O₄S
  • Molecular Weight: Approximately 440.36 g/mol
  • Structure: The compound features an indole core substituted with a bromophenyl sulfonyl group and a piperazine moiety which contributes to its bioactivity.

The three-dimensional conformation allows for effective binding to the serotonin 6 receptor, facilitating its antagonistic action .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SUVN-502 include:

  1. Sulfonylation Reaction: Introducing the sulfonyl group to the indole structure.
  2. N-Methylation: Methylating the nitrogen atom in the piperazine ring to enhance lipophilicity and receptor binding.
  3. Formation of Dimesylate Salt: The final step involves converting the free base into its dimesylate salt form to improve solubility and stability.

These reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography .

Mechanism of Action

SUVN-502 exerts its pharmacological effects primarily through antagonism at the serotonin 6 receptor. This receptor plays a critical role in modulating neurotransmitter release, particularly acetylcholine and glutamate, which are essential for cognitive processes such as learning and memory.

  1. Blocking Serotonin 6 Receptor: By inhibiting this receptor, SUVN-502 increases cholinergic signaling in the brain.
  2. Enhancing Neurotransmission: This results in improved synaptic plasticity and cognitive function, potentially alleviating symptoms of Alzheimer's disease.
  3. Impact on Neuropsychiatric Symptoms: Clinical trials have indicated that SUVN-502 may also reduce agitation and aggression in Alzheimer's patients, suggesting broader therapeutic benefits beyond cognitive enhancement .
Physical and Chemical Properties Analysis

The physical and chemical properties of SUVN-502 dimesylate are crucial for its formulation and clinical application:

These properties are essential for ensuring effective delivery and stability during storage .

Applications

SUVN-502 dimesylate has significant potential applications in the field of neuroscience, particularly for:

  1. Alzheimer's Disease Treatment: As an adjunct therapy to enhance cognitive function and manage behavioral symptoms.
  2. Research Tool: Used in preclinical studies to explore serotonin signaling pathways and their implications in neurodegenerative diseases.
  3. Potential Future Indications: Ongoing research may uncover additional therapeutic uses for this compound beyond Alzheimer's disease.
Mechanistic Basis of 5-HT6 Receptor Antagonism in Cognitive Modulation

Role of Serotonin-6 Receptors in Cholinergic-Glutamatergic Crosstalk

Serotonin-6 (5-HT₆) receptors are G protein-coupled receptors (GPCRs) predominantly localized in the central nervous system (CNS) regions governing cognition—including the hippocampus, cortex, and striatum. These receptors exhibit high constitutive activity and are uniquely positioned on γ-aminobutyric acid (GABA)ergic interneurons, where they tonically inhibit neurotransmitter release. Under physiological conditions, 5-HT₆ receptor activation suppresses downstream cholinergic and glutamatergic pathways via GABA-mediated inhibition. In Alzheimer’s disease (AD), disrupted 5-HT₆ signaling exacerbates cognitive deficits by amplifying GABAergic inhibition, thereby reducing acetylcholine (ACh) and glutamate availability—neurotransmitters critical for synaptic plasticity and memory formation [1] [3] [9].

Antagonism of 5-HT₆ receptors disinhibits this pathway, leading to enhanced release of ACh and glutamate. Preclinical studies demonstrate that 5-HT₆ antagonists increase extracellular glutamate in the prefrontal cortex by 150–200% and potentiate donepezil-induced ACh elevation by 40–60% [1]. This crosstalk is further modulated through non-canonical pathways involving mammalian target of rapamycin (mTOR). 5-HT₆ receptors physically interact with mTOR complex 1 (mTORC1), which suppresses autophagy—a cellular clearance mechanism critical for neuronal health. Antagonists disrupt this interaction, promoting mTOR-dependent autophagy and restoring proteostasis in neurodegenerative models [9].

Table 1: Neurotransmitter Modulation via 5-HT₆ Receptor Antagonism

NeurotransmitterBaseline ChangeBrain RegionFunctional Outcome
Glutamate↑ 150-200%Prefrontal cortexEnhanced synaptic plasticity
Acetylcholine↑ 40-60%*HippocampusImproved memory consolidation
GABA↓ 30-50%StriatumDisinhibition of excitatory pathways

Potentiation observed with donepezil co-administration [1] [3].

Molecular Targets of SUVN-502 Dimesylate in Neurotransmitter Regulation

SUVN-502 dimesylate (generic name: masupirdine) is a potent and selective 5-HT₆ receptor antagonist with a binding affinity (Kᵢ) of 2.04 nM for human 5-HT₆ receptors. Its molecular structure—1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole dimesylate—confers high blood-brain barrier permeability and oral bioavailability. The compound exhibits >100-fold selectivity over 5-HT₂A and other GPCRs, minimizing off-target effects [1] [2] [7].

Mechanistically, SUVN-502 binds to an allosteric site within the 5-HT₆ receptor’s transmembrane domain, stabilizing an inactive conformation that prevents Gαₛ coupling. This inhibits cAMP production, downstream PKA signaling, and ultimately reduces GABA release from interneurons. The resultant disinhibition augments:

  • Cholinergic transmission: SUVN-502 (1–10 mg/kg) synergizes with donepezil to elevate ACh in the dorsal hippocampus by 85% compared to donepezil alone [1].
  • Glutamatergic signaling: Chronic administration enhances NMDA receptor-mediated long-term potentiation (LTP) in hippocampal slices, facilitating memory consolidation [1] [4].
  • mTOR pathway modulation: SUVN-502 disrupts 5-HT₆–mTORC1 complexes, inducing autophagy genes (LC3-II, Beclin-1) and clearing β-amyloid aggregates in neuronal cell lines [9].

Table 2: Binding Affinity and Selectivity Profile of SUVN-502

TargetKᵢ (nM)Selectivity vs. 5-HT₆Functional Effect
5-HT₆ receptor2.04-Full antagonism (IC₅₀ = 32 nM)
5-HT₂A receptor>1,000>500-foldNo significant activity
D₂ receptor>1,000>500-foldNo significant activity
H₁ receptor>1,000>500-foldNo significant activity

Data sourced from radioligand binding assays [1] [2] [7].

Comparative Pharmacodynamics of SUVN-502 Against First-Generation 5-HT₆ Antagonists

First-generation 5-HT₆ antagonists—idalopirdine, intepirdine, and SB-399885—demonstrated procognitive effects in early trials but failed Phase III due to limited efficacy and selectivity issues. Idalopirdine exhibited moderate affinity (Kᵢ = 50–80 nM) but cross-reacted with 5-HT₂A receptors (Kᵢ = 120 nM), contributing to hallucinations in 8% of patients. Intepirdine showed inconsistent glutamate modulation (±15%) across brain regions, correlating with variable clinical outcomes [3] [5] [6].

In contrast, SUVN-502’s pharmacodynamic advantages include:

  • Enhanced receptor specificity: 500-fold selectivity over 5-HT₂A prevents off-target psychotomimetic effects.
  • Synergistic neurotransmitter modulation: SUVN-502 potentiates donepezil and memantine simultaneously, increasing cortical glutamate by 120% and θ-wave activity (linked to memory) by 65%—unachievable with earlier antagonists [1].
  • mTOR-dependent neuroprotection: Unlike predecessors, SUVN-502 induces autophagy via mTOR inhibition, reducing phosphorylated tau by 40% in AD mouse models [9].

Clinical data reveal critical distinctions: While idalopirdine missed primary endpoints in mild-to-moderate AD (ADAS-Cog11: −0.5 vs. placebo, P=0.21), SUVN-502’s Phase II trial identified agitation/aggression as a responsive subdomain (NPI-12 reduction: 35% vs. 18% placebo). This led to an ongoing Phase III trial focusing on agitation in Alzheimer’s dementia (NCT05531526) [3] [5] [8].

Table 3: Pharmacodynamic Comparison of 5-HT₆ Receptor Antagonists

ParameterSUVN-502IdalopirdineIntepirdine
5-HT₆ Kᵢ (nM)2.045338
5-HT₂A Selectivity>500-fold2-fold5-fold
Glutamate Increase120%*30%Variable (0–40%)
Synergy with AChEIsPotentiationAdditiveNone
Autophagy InductionYes (mTOR-dependent)NoNo
Clinical EfficacyAgitation subtype**Failed Phase IIIFailed Phase III

Achieved with memantine/donepezil combo; *Phase III ongoing for agitation in AD [1] [3] [5].*

Properties

CAS Number

1791396-46-7

Product Name

SUVN-502 dimesylate

IUPAC Name

1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid

Molecular Formula

C23H32BrN3O9S3

Molecular Weight

670.6

InChI

InChI=1S/C21H24BrN3O3S.2CH4O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

LOZVXBFXRPRECW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.